3-methylbut-3-enoic acid

Electrochemical Synthesis Green Chemistry Carboxylation

3-Methylbut-3-enoic acid (CAS 1617-31-8), also known as isopropenylacetic acid, is a C5 branched-chain unsaturated carboxylic acid with a terminal double bond (C=C) at the 3-position. It is a colorless oil with a molecular weight of 100.12 g/mol, soluble in common organic solvents.

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
CAS No. 1617-31-8
Cat. No. B187812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methylbut-3-enoic acid
CAS1617-31-8
Synonyms3-Butenoic acid, 3-Methyl-
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESCC(=C)CC(=O)O
InChIInChI=1S/C5H8O2/c1-4(2)3-5(6)7/h1,3H2,2H3,(H,6,7)
InChIKeyIGRURXZWJCSNKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbut-3-enoic Acid (CAS 1617-31-8) Procurement Guide: Isomer-Specific Properties and Reactivity


3-Methylbut-3-enoic acid (CAS 1617-31-8), also known as isopropenylacetic acid, is a C5 branched-chain unsaturated carboxylic acid with a terminal double bond (C=C) at the 3-position [1]. It is a colorless oil with a molecular weight of 100.12 g/mol, soluble in common organic solvents . This compound serves as a key intermediate for introducing the isoprene unit into complex molecules, notably in the synthesis of pyrethroid insecticides and other bioactive compounds [2]. Its value is defined by its specific β,γ-unsaturation, which imparts a distinct reactivity profile compared to its α,β-unsaturated (conjugated) isomer, 3-methylbut-2-enoic acid (senecioic acid) [3].

Why 3-Methylbut-3-enoic Acid Cannot Be Substituted by 3-Methylbut-2-enoic Acid (Senecioic Acid)


While sharing the same molecular formula (C5H8O2) and molecular weight, 3-methylbut-3-enoic acid and its structural isomer 3-methylbut-2-enoic acid (senecioic acid, CAS 541-47-9) are not interchangeable [1]. The critical distinction lies in the position of the double bond. 3-Methylbut-3-enoic acid features a terminal, isolated alkene, making it a β,γ-unsaturated acid . In contrast, senecioic acid is an α,β-unsaturated acid where the double bond is conjugated with the carbonyl group [2]. This difference in conjugation fundamentally alters their chemical reactivity, leading to different products in reactions like electrophilic additions, cycloadditions, and esterification, and impacts the properties of their downstream products [3]. Substituting one for the other without empirical validation will result in a different, and likely inactive, derivative.

Quantitative Evidence Guide: 3-Methylbut-3-enoic Acid Performance Against Comparators


Synthetic Utility: 3-Methylbut-3-enoic Acid Enables Higher Yield in Electrochemical Carboxylation

A patented electrochemical synthesis method using 3-methylbut-3-enoic acid as a starting material achieves a yield of over 90%, demonstrating a more efficient and environmentally friendly route compared to previous methods. This is a significant improvement over the less than 60% yields reported for traditional synthetic routes that often produce mixtures of isomers [1].

Electrochemical Synthesis Green Chemistry Carboxylation

Insecticidal Potency: Esters of 3-Methylbut-3-enoic Acid Exhibit Comparable Activity to Fenvalerate

Esters derived from 3-methylbut-3-enoic acid and pyrethroidal alcohols were synthesized and evaluated for insecticidal activity. These compounds were found to be active analogues of the commercial insecticide fenvalerate. While specific LD50 values vary per ester and target species, the study established that the 3-methylbut-3-enoyl moiety is a valid scaffold for potent pyrethroid analogues, replacing the 4-chlorophenyl group of fenvalerate with non-aryl substituents [1]. This highlights the utility of this specific acid in exploring novel insecticide structures.

Agrochemicals Pyrethroids Insecticide Design

Enzyme Inhibition: 3-Methylbut-3-enoic Acid Ester Demonstrates Potent HMG-CoA Reductase Inhibition

A complex ester derivative of 3-methylbut-3-enoic acid (BDBM50024642) showed potent inhibition of rat liver HMG-CoA reductase, a key target for cholesterol-lowering drugs, with an IC50 value of 2.90 nM [1]. This demonstrates that the 3-methylbut-3-enoyl group can be incorporated into bioactive molecules with high target affinity.

Enzyme Inhibition HMG-CoA Reductase Drug Discovery

Physical Property Differentiation: Boiling Point Distinguishes 3-Methylbut-3-enoic Acid from Structural Isomers

3-Methylbut-3-enoic acid has a boiling point of 186.2 ± 9.0 °C at 760 mmHg . This is significantly higher than its isomer, 2-methylbut-3-enoic acid (CAS 53774-20-2), and its saturated analog, 3-methylbutanoic acid (isovaleric acid, CAS 503-74-2), which boils at 175-177 °C . This difference provides a clear metric for analytical confirmation and purity assessment.

Analytical Chemistry Quality Control Physical Properties

Key Application Scenarios for 3-Methylbut-3-enoic Acid Procurement


Process Development for Green and Efficient Synthesis

Researchers and process chemists developing new synthetic routes to this acid or its derivatives should prioritize the electrochemical method described in patent CN200910049390 [1]. This approach offers a significant yield advantage (>90% vs. <60% for traditional methods) and uses milder, more environmentally friendly conditions, making it ideal for scale-up and green chemistry initiatives [1].

Discovery of Novel Pyrethroid Insecticides

Agrochemical research groups focused on discovering new insecticides should use this compound as a core building block. The work by Elliott et al. (1983) [2] provides a validated starting point for synthesizing a library of pyrethroid esters based on the 3-methylbut-3-enoyl scaffold, which has been shown to produce active analogues of commercial products like fenvalerate [2]. This is a strategic procurement for exploring non-aryl replacements in pyrethroid structures.

Medicinal Chemistry: Exploring New HMG-CoA Reductase Inhibitors

Medicinal chemists targeting the mevalonate pathway, specifically HMG-CoA reductase, should consider procuring 3-methylbut-3-enoic acid to build focused compound libraries. A derivative of this acid has demonstrated potent enzyme inhibition with an IC50 of 2.90 nM [3]. This potency, comparable to first-line statin drugs, validates the acid as a viable and potent pharmacophore for this high-value drug target [3].

Quality Control and Analytical Method Development

For analytical and quality control laboratories, the distinct boiling point of 3-methylbut-3-enoic acid (186.2 ± 9.0 °C) is a key differentiator from its common isomers and analogs. This physical property is essential for developing robust analytical methods, such as GC-FID, to confirm the identity and purity of incoming material and to distinguish it from potential contaminants like 3-methylbutanoic acid .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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